molecular formula C21H21N5O3 B2866383 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034378-01-1

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2866383
CAS RN: 2034378-01-1
M. Wt: 391.431
InChI Key: APRBXUWCNHCOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored various methods for synthesizing benzo-fused medium-sized heterocycles, including derivatives of pyrrolo[2,1-a] isoquinoline and oxazolo[2,3-a] isoquinoline, through reactions with cyanogen bromide under solvolytic conditions. These processes yield medium-ring cyanamide derivatives and have implications for the synthesis of related compounds (Bremner et al., 1986).

Anticancer and Antibacterial Activities

Some studies have synthesized bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, demonstrating in vivo activity against P388 lymphocytic leukemia, suggesting potential anticancer applications (Anderson et al., 1988).

Chemical Probes for ADP-Ribosylation Studies

In the field of biochemistry, compounds within this class have been synthesized and evaluated as inhibitors for ADP-ribosyltransferase ARTD3/PARP3, highlighting their importance in studying ADP-ribosylation. This research contributes to understanding the biological mechanisms and potential therapeutic targets for diseases (Lindgren et al., 2013).

Molecular Docking Studies

Spectroscopic analysis and molecular docking studies of related compounds have been conducted to understand their interaction with biological targets. These studies are crucial for drug design and understanding the inhibitory activity against specific proteins or enzymes (El-Azab et al., 2016).

Catalysis and Organic Synthesis

Research on nickel complexes with bidentate P,N phosphinitooxazoline and -pyridine ligands for the catalytic oligomerization of ethylene demonstrates the chemical's utility in catalysis and synthetic organic chemistry, showcasing its versatility in facilitating complex reactions (Speiser et al., 2004).

properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-24-10-6-15-7-11-25(21(29)19(15)24)13-9-22-18(27)8-12-26-14-23-17-5-3-2-4-16(17)20(26)28/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRBXUWCNHCOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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